Sertraline-d3 Hydrochloride
CAS No.:
Cat. No.: VC13327472
Molecular Formula: C17H18Cl3N
Molecular Weight: 345.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H18Cl3N |
|---|---|
| Molecular Weight | 345.7 g/mol |
| IUPAC Name | (1S,4S)-4-(3,4-dichlorophenyl)-N-(trideuteriomethyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C17H17Cl2N.ClH/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11;/h2-6,8,10,12,17,20H,7,9H2,1H3;1H/t12-,17-;/m0./s1/i1D3; |
| Standard InChI Key | BLFQGGGGFNSJKA-FEGLBNOFSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])N[C@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl |
| SMILES | CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl |
| Canonical SMILES | CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
Sertraline-d3 Hydrochloride retains the cis-(1S,4S) stereochemical configuration of the parent compound, critical for its selective serotonin reuptake inhibition . The deuterium atoms are incorporated at the N-methyl group, yielding a molecular structure of (1S,4S)-4-(3,4-dichlorophenyl)-N-(trideuteriomethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride . Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 345.71 g/mol | |
| CAS Number | 1217741-83-7 | |
| Purity | >95% (HPLC) |
Synthetic Pathways
Deuteration is achieved via hydrogen-deuterium exchange reactions under catalytic conditions, typically using palladium or platinum catalysts in deuterated solvents like DO or CDOD . The process ensures >98% isotopic enrichment, as validated by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .
Analytical Applications in Pharmacokinetic Studies
Role as an Internal Standard
Sertraline-d3 Hydrochloride is indispensable in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying sertraline and its primary metabolite, N-desmethylsertraline, in plasma and tissues . Its deuterated structure eliminates matrix effects and ion suppression, enabling linear calibration across 0.5–150 ng/mL with .
Table 1: Recovery Rates of Sertraline-d3 in Tissue Matrices
| Tissue | Recovery (%) | RSD (%) |
|---|---|---|
| Muscle | 101.5 | 4.7 |
| Liver | 84.1 | 6.2 |
| Kidney | 80.6 | 6.9 |
| Brain | 83.3 | 5.0 |
Metabolic Tracing
The compound’s isotopic signature allows precise tracking of sertraline’s metabolic fate. Studies using - and -labeled analogs have elucidated cytochrome P450 (CYP)-mediated pathways, revealing that CYP2B6, CYP2C19, and CYP3A4 contribute to N-demethylation and hydroxylation .
Pharmacokinetic and Pharmacodynamic Insights
Absorption and Distribution
Sertraline-d3 exhibits pharmacokinetic parameters indistinguishable from non-deuterated sertraline:
Enzyme Inhibition Profiling
Sertraline-d3 retains the parent drug’s CYP inhibition profile:
-
CYP2C19: Substrate-dependent inhibition (73.3% reduction in S-mephenytoin 4’-hydroxylation)
-
CYP3A4: Weak inhibition (AUC increase by 25% with co-administered ketoconazole)
Therapeutic and Research Applications
Adjunct Therapy in Tuberculosis
Recent studies demonstrate sertraline’s potentiation of isoniazid and rifampicin against Mycobacterium tuberculosis. Sertraline-d3-enabled assays revealed a 10–50-fold reduction in bacterial load in macrophages when combined with subtherapeutic antibiotic doses .
Neuropharmacological Effects
Long-term sertraline administration in non-human primates showed region-specific neuroplasticity:
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